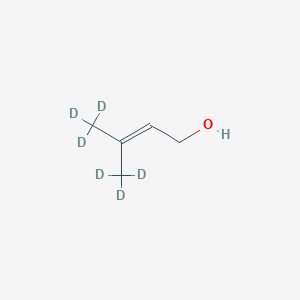

Prenol-d6

Vue d'ensemble

Description

Synthesis Analysis

Prenol is produced industrially by the reaction of formaldehyde with isobutene, followed by the isomerization of the resulting isoprenol (3-methyl-3-buten-1-ol) . In metabolic engineering of Escherichia coli, NudB, a native phosphatase, is reported to dephosphorylate isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) into isopentenol .

Molecular Structure Analysis

The molecular formula of Prenol-d6 is C5H10O . It is one of the most simple terpenoids . It is a clear colorless oil that is reasonably soluble in water and miscible with most common organic solvents .

Chemical Reactions Analysis

In the OH-initiated oxidation of prenol and isoprenol, OH addition plays a larger role at higher temperatures . The reaction kinetics of prenol and isoprenol with OH radicals was investigated over the temperature range of 900–1290 K and pressure of 1–5 atm .

Physical And Chemical Properties Analysis

Prenol has a molecular weight of 86.13, a density of 0.848g/mL at 25°C, a melting point of 43.52°C, a boiling point of 140°C, and a vapor pressure of 1.4 mm Hg at 20 °C . It is insoluble in water but soluble in alcohol, ether, and other organic solvents .

Applications De Recherche Scientifique

Synthesis of Prenylated Phenols

Prenol-d6 is used in the synthesis of prenylphenols and 2,2-dimethylbenzopyrans via alkylation of resorcinol and pyrocatechol . This process involves the use of aluminum isopropylate and phenolate catalysts . The synthesized compounds have been assessed for their antiradical, membrane-protective, and antioxidant activity .

Biological Activity of Prenylated Phenols

The high biological activity of natural prenylphenols and benzopyrans stimulates the development of synthetic methods for their analogs . Alkylation is one of the main methods for preparing prenylphenols and can follow several pathways depending on the alkylating agents and catalysts .

Pyrolysis and Oxidation of Prenol

The reactivity of unsaturated alcohols with a C=C double bond in the β- and γ-positions to the hydroxyl group is not well established . The pyrolysis and oxidation of prenol have been studied, and it was found that the consumption of prenol is dominated by a unimolecular reaction to formaldehyde and isobutene .

Kinetic Modeling Study

A kinetic model has been developed to understand the reactivity of unsaturated alcohols . This model helps in understanding the pyrolysis and oxidation of prenol .

Protein Prenylation

Prenylation-based immobilization strategy has several potential biomedical and biotechnology applications . This strategy is particularly useful where oriented protein immobilization is required .

Diagnostic Applications

Prenylation-based immobilization strategy can be used in diagnostic applications based on immunoassays, Surface Plasmon Resonance (SPR), or electrochemical methods .

Mécanisme D'action

Target of Action

Prenol-d6, also known as 3-methyl-2-butenol, is primarily used as a preservative in various applications . Its primary targets are bacteria, including formaldehyde-resistant species, mold, and yeasts . These microorganisms are detrimental to the stability and quality of products such as aqueous coatings, polymer dispersions, filler suspensions, pigment slurries, solutions, and dispersions of adhesives and thickeners, concrete additives, detergents, cleaning agents, polishes, etc .

Mode of Action

It is known that the compound interacts with its targets (bacteria, mold, and yeasts) and inhibits their growth, thereby preserving the integrity of the products it is used in .

Biochemical Pathways

Prenols are synthesized from the five-carbon precursors isopentenyl diphosphate and dimethylallyl diphosphate, which are produced mainly via the mevalonic acid pathway . In some bacteria and plants, isoprenoid precursors are made by the methylerythritol phosphate pathway . The isoprenoid alcohol pathway, a synthetic route for isoprenoid biosynthesis, has been developed that centers around the synthesis and subsequent phosphorylation of isoprenoid alcohols .

Pharmacokinetics

It is known that the biosynthesis of all prenyl lipids involves the intermediary formation of one or more prenyl pyrophosphates .

Result of Action

The result of Prenol-d6’s action is the effective preservation of various products by inhibiting the growth of bacteria, mold, and yeasts . This ensures the longevity and quality of these products. In terms of biochemical reactions, the consumption of isoprenol (a type of prenol) is dominated by a unimolecular reaction to formaldehyde and isobutene .

Action Environment

The action of Prenol-d6 can be influenced by various environmental factors. For instance, the reactivity of unsaturated alcohols with a C=C double bond in the β- and γ-positions to the hydroxyl group, such as Prenol-d6, can be affected by temperature and pressure . The pyrolysis and oxidation of Prenol-d6 have been studied at temperatures ranging from 500 to 1100 K and a pressure of 0.107 MPa .

Safety and Hazards

Prenol-d6 is classified as dangerous according to Directive 1999/45/EC and its amendments . It is harmful by inhalation and in contact with skin, and it may cause respiratory irritation, drowsiness, or dizziness . It is suspected of causing genetic defects and causes damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled .

Orientations Futures

Prenol-d6 holds immense potential in scientific research. It is also identified as an interesting and unusual oxygenated biofuel blendstock for use in spark ignition engines primarily because it exhibits a novel “octane hyperboosting” effect when blended with gasoline mixtures . Provided that prenol can be produced in large scale from bioresources, this work would enable the sustainable production of isoprene, in good yield, and with very high selectivity .

Propriétés

IUPAC Name |

4,4,4-trideuterio-3-(trideuteriomethyl)but-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-5(2)3-4-6/h3,6H,4H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUAYTHWZCLXAN-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=CCO)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80482648 | |

| Record name | Prenol-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prenol-d6 | |

CAS RN |

53439-16-0 | |

| Record name | Prenol-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine hydrochloride](/img/structure/B17907.png)

![2-Oxazolidinone, 5-[4-(phenylmethoxy)phenyl]-](/img/structure/B17923.png)

![4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[4-[1-(4-hydroxyphenyl)tetrazol-5-yl]sulfanyl-5-oxo-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide](/img/structure/B17928.png)